molecular formula C10H12O2 B077494 4-Allyloxyanisole CAS No. 13391-35-0

4-Allyloxyanisole

Cat. No. B077494
CAS RN: 13391-35-0
M. Wt: 164.2 g/mol
InChI Key: AWFKWSSQKRKAER-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Allyloxyanisole and its derivatives involves various chemical strategies. One method involves the selective O-deallylation of o-Allyloxyanisoles, which proceeds through a tandem intermolecular carbolithiation-β-elimination process, indicating an S_N2' attack mechanism of organolithium on the allyl ether (Sanz et al., 2008). Another approach is the design and synthesis of 4-allyloxyaniline amides as potent inhibitors, showcasing the chemical versatility of the allyloxy group (Seyedi et al., 2009).

Molecular Structure Analysis

The molecular structure and vibrational bands, along with chemical shift assignments of 4-Allyloxyanisole derivatives, have been thoroughly analyzed through DFT and ab initio HF calculations. These studies provide detailed insights into the geometric and electronic properties of the molecule (Karakurt et al., 2010).

Chemical Reactions and Properties

4-Allyloxyanisole participates in various chemical reactions, including photochemical arylation reactions with 4-chlorothioanisole, indicating a mechanism involving heterolytic fragmentation and formation of the phenonium ion as an intermediate (Lazzaroni et al., 2007). The compound also shows potential in the (4+3)-cycloaddition reaction, serving as a dienophile for the direct synthesis of seven-membered rings, highlighting its utility in complex molecule construction (Harmata, 2010).

Physical Properties Analysis

The electrochemical polymerization of 4-Allyloxyanisole has been investigated, revealing that the monomer yields insoluble polymer films on the electrode surface, alongside low molecular weight polymers in solution. This study sheds light on the polymer's physical characteristics and its potential applications in material science (Cihaner et al., 2001).

Chemical Properties Analysis

The chemical properties of 4-Allyloxyanisole derivatives have been explored through the synthesis of fluorescent brighteners, demonstrating the compound's utility in enhancing the brightness of materials. This research underscores the compound's potential in developing new materials with improved optical properties (Bojinov & Grabchev, 2001).

Scientific Research Applications

Safety And Hazards

4-Allyloxyanisole is a combustible liquid. It’s harmful if swallowed and can cause skin and eye irritation. It may cause an allergic skin reaction. It’s also suspected of causing genetic defects and cancer .

properties

IUPAC Name

1-methoxy-4-prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-8-12-10-6-4-9(11-2)5-7-10/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFKWSSQKRKAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302283
Record name allyl p-anisyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Allyloxyanisole

CAS RN

13391-35-0
Record name 13391-35-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149951
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name allyl p-anisyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50302283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Allyl(4-methoxyphenyl)ether was prepared in the same manner as described in Example 17A, but using 4-methoxyphenol (10 g, 84 mmol) and allyl bromide (9.7 g, 84 mmol), in 98% yield as a yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
P Öhrngren, A Fardost, F Russo… - … Process Research & …, 2012 - ACS Publications
… 4-Allyloxyanisole was chosen as a model substrate since para substitution … ) 4-Allyloxyanisole was prepared according to a previously described procedure. (74) The 4-allyloxyanisole …
Number of citations: 83 pubs.acs.org
PM Santos, AC Figueiredo, MM Oliveira, JG Barroso… - Phytochemistry, 1998 - Elsevier
Hairy root cultures of Pimpinella anisum were established following inoculation of aseptically grown plantlets with an A 4 pRiA 4 70 GUS strain of Agrobacterium rhizogenes. The …
Number of citations: 107 www.sciencedirect.com
V Karl, K Schumacher… - Flavour and fragrance …, 1992 - Wiley Online Library
Phenolic 2‐methylbutanoates are known to be characteristic components of various essential oils, but their optical purity is not known. Enantiomeric pseudoisoeugenyl 2‐…
Number of citations: 11 onlinelibrary.wiley.com
M Uchiyama, Y Matsumoto, S Nakamura… - Journal of the …, 2004 - ACS Publications
… When 4-allyloxyanisole was treated with this catalytic ET system, the deallylation reaction proceeded smoothly and selectively at room temperature to give 4-methoxyphenol in high …
Number of citations: 85 pubs.acs.org
SGD PEDRO, Y t AKM, JCS JOHANNES - 1998 - academia.edu
Hairy root cultures of Pimpinella an&urn were established following inoculation of aseptically grown plantlets with an A 4 pRiA4 70 GUS strain of Ayrobacterium rhizogenes. The …
Number of citations: 0 www.academia.edu
TH McLean, JC Parrish, MR Braden… - Journal of medicinal …, 2006 - ACS Publications
… Ortho bromination with Br 2 followed by O-alkylation of 18 with allyl bromide afforded 3-bromo-4-allyloxyanisole 19. Radical-promoted cyclization and in situ alkylation using ethyl …
Number of citations: 123 pubs.acs.org
DF Johnson - 1991 - search.proquest.com
Novel polar stationary phases were synthesized for use in gas (GC) and supercritical fluid chromatography (SFC). These phases were prepared by hydrosilylation of an alkene onto …
Number of citations: 2 search.proquest.com

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